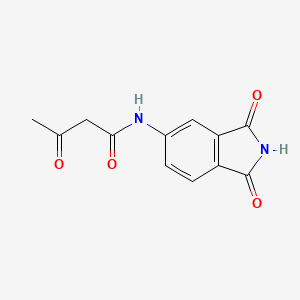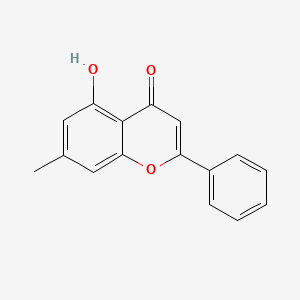
5-Hydroxy-7-methyl-2-phenyl-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-7-methyl-2-phenyl-4H-chromen-4-one is a flavonoid compound belonging to the chromen-4-one family. This compound is known for its diverse biological activities and potential therapeutic applications. Its structure consists of a chromen-4-one core with hydroxy, methyl, and phenyl substituents, contributing to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxy-7-methyl-2-phenyl-4H-chromen-4-one typically involves the condensation of appropriate phenolic compounds with acetophenone derivatives under acidic or basic conditions. One common method includes the use of a Claisen-Schmidt condensation reaction, where a phenolic aldehyde reacts with an acetophenone in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Types of Reactions:
Oxidation: The hydroxy group in 5-hydroxy-7-methyl-2-phenyl-4H-chromen-4-one can undergo oxidation to form quinones.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Exhibits antioxidant and anti-inflammatory properties, making it a candidate for studying cellular protection mechanisms.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The biological effects of 5-hydroxy-7-methyl-2-phenyl-4H-chromen-4-one are primarily attributed to its ability to interact with various molecular targets and pathways. It can modulate enzyme activity, inhibit oxidative stress, and influence signal transduction pathways involved in inflammation and cell proliferation. The hydroxy group plays a crucial role in its antioxidant activity by scavenging free radicals.
類似化合物との比較
- 5-Hydroxy-7-methoxy-2-phenyl-4H-chromen-4-one
- 5-Hydroxy-7-ethoxy-2-phenyl-4H-chromen-4-one
- 5-Hydroxy-7-methyl-2-(4-methoxyphenyl)-4H-chromen-4-one
Comparison: While these compounds share a similar chromen-4-one core, the substituents at the 7-position (methoxy, ethoxy, or methyl) and the phenyl ring significantly influence their chemical properties and biological activities
特性
CAS番号 |
33554-46-0 |
|---|---|
分子式 |
C16H12O3 |
分子量 |
252.26 g/mol |
IUPAC名 |
5-hydroxy-7-methyl-2-phenylchromen-4-one |
InChI |
InChI=1S/C16H12O3/c1-10-7-12(17)16-13(18)9-14(19-15(16)8-10)11-5-3-2-4-6-11/h2-9,17H,1H3 |
InChIキー |
JXFXKXXDIGUXNE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


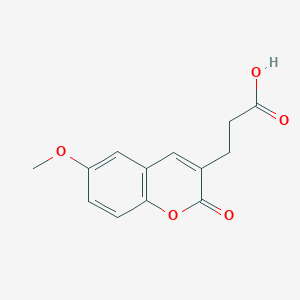

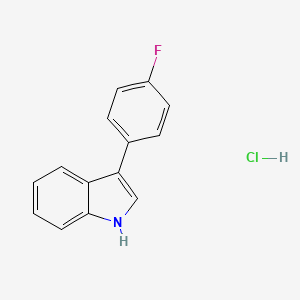
![8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B11866525.png)
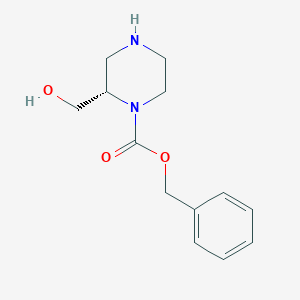
![2-Isopropyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carbonitrile](/img/structure/B11866539.png)

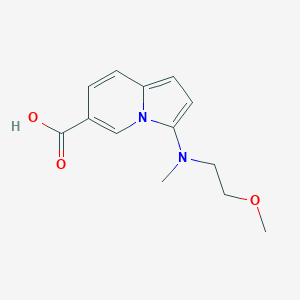
![6-Chloro-6'-methyl-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B11866558.png)
![2-Cyano-N,N-dimethyl-3H-imidazo[4,5-b]pyridine-3-sulfonamide](/img/structure/B11866562.png)
